Cas no 910463-68-2 (Semaglutide)
Semaglutide Chemical and Physical Properties
Names and Identifiers
-
- 索玛鲁肽
- Sermaglutide
- Semaglutide
- Unknown (acetate)
- NN9535
- Semaglutide [USAN:INN]
- Ozempic
- NN 9535
- Rybelsus (oral semaglutide)
- GTPL9724
- Ozempic (injectable semaglutide)
- semaglutide/Sermaglutide
- A10BJ06
- NNC0480 0389
- CHEBI:167574
- Rybelsus;Ozempic;NN9535;OG217SC;NNC 0113-0217
- semaglutida
- AC-32580
- Rybelsus
- Wegovy
- UNII-53AXN4NNHX
- 53AXN4NNHX
- 910463-68-2
- Semaglutide free base
- SEMAGLUTIDE COMPONENT OF NN1535 ICOSEMA
- DTXSID101027903
- semaglutidum
- NNC 0113-0217
- NN1535 ICOSEMA COMPONENT SEMAGLUTIDE
- NN1535 LAISEMA COMPONENT SEMAGLUTIDE
- NN-9535
- EX-A2424
- Semaglutide(sodium salt)?
- NNC-0113-0217
- Oral Semaglutide
-
- Inchi: 1S/C187H291N45O59/c1-18-105(10)154(180(282)208-108(13)159(261)216-133(86-114-89-200-119-50-40-39-49-117(114)119)170(272)218-129(82-102(4)5)171(273)228-152(103(6)7)178(280)215-121(53-44-72-199-186(192)193)162(264)201-91-141(242)209-120(52-43-71-198-185(190)191)161(263)204-94-151(257)258)230-172(274)131(83-111-45-33-31-34-46-111)219-167(269)126(64-69-149(253)254)214-166(268)122(51-41-42-70-195-144(245)98-290-79-78-289-76-74-197-145(246)99-291-80-77-288-75-73-196-139(240)66-61-127(183(285)286)211-140(241)54-37-29-27-25-23-21-19-20-22-24-26-28-30-38-55-146(247)248)212-158(260)107(12)206-157(259)106(11)207-165(267)125(60-65-138(189)239)210-142(243)92-202-163(265)123(62-67-147(249)250)213-168(270)128(81-101(2)3)217-169(271)130(85-113-56-58-116(238)59-57-113)220-175(277)135(95-233)223-177(279)137(97-235)224-179(281)153(104(8)9)229-174(276)134(88-150(255)256)221-176(278)136(96-234)225-182(284)156(110(15)237)231-173(275)132(84-112-47-35-32-36-48-112)222-181(283)155(109(14)236)227-143(244)93-203-164(266)124(63-68-148(251)252)226-184(287)187(16,17)232-160(262)118(188)87-115-90-194-100-205-115/h31-36,39-40,45-50,56-59,89-90,100-110,118,120-137,152-156,200,233-238H,18-30,37-38,41-44,51-55,60-88,91-99,188H2,1-17H3,(H2,189,239)(H,194,205)(H,195,245)(H,196,240)(H,197,246)(H,201,264)(H,202,265)(H,203,266)(H,204,263)(H,206,259)(H,207,267)(H,208,282)(H,209,242)(H,210,243)(H,211,241)(H,212,260)(H,213,270)(H,214,268)(H,215,280)(H,216,261)(H,217,271)(H,218,272)(H,219,269)(H,220,277)(H,221,278)(H,222,283)(H,223,279)(H,224,281)(H,225,284)(H,226,287)(H,227,244)(H,228,273)(H,229,276)(H,230,274)(H,231,275)(H,232,262)(H,247,248)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,257,258)(H,285,286)(H4,190,191,198)(H4,192,193,199)/t105-,106-,107-,108-,109+,110+,118-,120-,121-,122-,123-,124-,125-,126-,127+,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,152-,153-,154-,155-,156-/m0/s1
- InChI Key: DLSWIYLPEUIQAV-CCUURXOWSA-N
- SMILES: O=C([C@H](CC(C)C)NC([C@H](CC1=CNC2=CC=CC=C12)NC([C@H](C)NC([C@H]([C@@H](C)CC)NC([C@H](CC1C=CC=CC=1)NC([C@H](CCC(=O)O)NC([C@H](CCCCNC(COCCOCCNC(COCCOCCNC(CC[C@H](C(=O)O)NC(CCCCCCCCCCCCCCCCC(=O)O)=O)=O)=O)=O)NC([C@H](C)NC([C@H](C)NC([C@H](CCC(N)=O)NC(CNC([C@H](CCC(=O)O)NC([C@H](CC(C)C)NC([C@H](CC1C=CC(=CC=1)O)NC([C@H](CO)NC([C@H](CO)NC([C@H](C(C)C)NC([C@H](CC(=O)O)NC([C@H](CO)NC([C@H]([C@@H](C)O)NC([C@H](CC1C=CC=CC=1)NC([C@H]([C@@H](C)O)NC(CNC([C@H](CCC(=O)O)NC(C(C)(C)NC([C@H](CC1=CN=CN1)N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)N[C@H](C(N[C@H](C(NCC(N[C@H](C(NCC(=O)O)=O)CCCNC(=N)N)=O)=O)CCCNC(=N)N)=O)C(C)C
Computed Properties
- Exact Mass: 4113.122087g/mol
- Monoisotopic Mass: 4111.115377g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 57
- Hydrogen Bond Acceptor Count: 63
- Heavy Atom Count: 291
- Rotatable Bond Count: 151
- Complexity: 9590
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 30
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -5.8
- Topological Polar Surface Area: 1650
- Molecular Weight: 4114g/mol
Semaglutide Security Information
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
Semaglutide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T19850-1 mg |
Semaglutide |
910463-68-2 | 99.78% | 1mg |
¥2317.00 | 2021-09-23 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T19850-5 mg |
Semaglutide |
910463-68-2 | 99.78% | 5mg |
¥8157.00 | 2021-09-23 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T19850-10 mg |
Semaglutide |
910463-68-2 | 99.78% | 10mg |
¥12236.00 | 2021-09-23 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T19850-25 mg |
Semaglutide |
910463-68-2 | 99.78% | 25mg |
¥22025.00 | 2021-09-23 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S78420-1mg |
Semaglutide |
910463-68-2 | 98% | 1mg |
¥934.0 | 2024-07-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S78420-5mg |
Semaglutide |
910463-68-2 | 98% | 5mg |
¥2889.0 | 2024-07-15 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47050-1mg |
Semaglutide |
910463-68-2 | 98% | 1mg |
¥2318.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47050-5mg |
Semaglutide |
910463-68-2 | 98% | 5mg |
¥8113.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47050-500ug |
Semaglutide |
910463-68-2 | 98% | 500ug |
¥1426.00 | 2023-09-08 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S28059-1mg |
Sermaglutide |
910463-68-2 | 98% | 1mg |
¥1600.00 | 2021-09-02 |
Semaglutide Suppliers
Semaglutide Related Literature
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on Semaglutide
Professional Introduction to Semaglutide (CAS No. 910463-68-2)
Semaglutide, a compound with the chemical identifier CAS No. 910463-68-2, represents a significant advancement in the field of pharmaceuticals, particularly in the domain of metabolic disorders and diabetes management. This synthetic peptide analog belongs to the glucagon-like peptide-1 (GLP-1) receptor agonist class, and its development has been instrumental in revolutionizing therapeutic strategies for patients with type 2 diabetes mellitus. The molecular structure of Semaglutide is meticulously engineered to enhance its pharmacological efficacy and pharmacokinetic properties, ensuring prolonged receptor binding and sustained physiological effects.
The pharmacological profile of Semaglutide is underpinned by its high affinity for the GLP-1 receptor, which is predominantly expressed in pancreatic beta cells, gastrointestinal endocrine cells, and the central nervous system. Upon administration, Semaglutide mimics the natural incretin hormone GLP-1, thereby stimulating insulin secretion in a glucose-dependent manner. This mechanism not only helps in lowering blood glucose levels but also exerts a suppressive effect on glucagon secretion, particularly in response to meals. Furthermore, Semaglutide slows down gastric emptying, which contributes to reduced postprandial glucose spikes and enhanced satiety.
Recent advancements in clinical research have elucidated the multifaceted benefits of Semaglutide beyond its primary role in glycemic control. A series of large-scale randomized controlled trials has demonstrated its efficacy in achieving substantial and sustained reductions in HbA1c levels, a key indicator of long-term blood glucose control. Notably, studies have shown that Semaglutide can induce significant weight loss in patients with type 2 diabetes, often irrespective of their baseline body mass index. This effect is attributed to its ability to modulate appetite-regulating pathways in the brain, leading to increased feelings of fullness and reduced food intake.
The pharmacokinetic properties of Semaglutide have been optimized to ensure consistent therapeutic effects with once-weekly subcutaneous injections. Its extended half-life, attributed to specific modifications such as a C-terminal acylation and a polyethylene glycol (PEG) moiety, allows for prolonged receptor engagement and minimized dosing frequency. This attribute enhances patient compliance and convenience, making it a preferred choice for long-term management of type 2 diabetes.
Emerging research also highlights the potential of Semaglutide in managing other metabolic conditions beyond diabetes. Preliminary studies have explored its role in reducing cardiovascular risks associated with diabetes, suggesting that it may confer additional cardiovascular benefits beyond glycemic control. Furthermore, investigations are underway to evaluate its efficacy in treating obesity and related comorbidities. The broad spectrum of potential applications underscores the versatility of Semaglutide as a therapeutic agent.
The safety profile of Semaglutide has been extensively evaluated through rigorous clinical trials involving thousands of patients. Common adverse effects are generally mild to moderate and include nausea, vomiting, diarrhea, constipation, and headache. These effects are often transient and tend to improve over time as the body adapts to the medication. Serious adverse events are rare but may include pancreatitis and gallbladder disease, which underscores the importance of regular monitoring and adherence to recommended guidelines.
In conclusion, Semaglutide (CAS No. 910463-68-2) represents a groundbreaking therapeutic intervention for patients with type 2 diabetes mellitus. Its unique mechanism of action, combined with its favorable pharmacokinetic profile and proven efficacy in clinical trials, positions it as a cornerstone in modern diabetes management. As ongoing research continues to uncover further applications and benefits, Semaglutide is poised to play an increasingly pivotal role in addressing metabolic disorders and enhancing patient outcomes worldwide.
910463-68-2 (Semaglutide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 1289015-47-9(4-Bromo-3-(methylsulfanyl)benzaldehyde)
- 764724-30-3(Ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate)
- 1805098-81-0(Ethyl 4-(fluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-5-acetate)
- 2059917-34-7(Tert-butyl (3S,5R)-3-amino-5-fluoropiperidine-1-carboxylate)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)